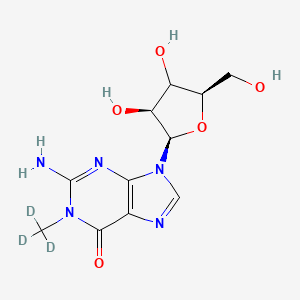![molecular formula C14H6O8 B12371168 6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[66204,16It is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-carcinogenic, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ellagic acid can be synthesized through several methods, including the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in plants. The hydrolysis process involves breaking down ellagitannins into ellagic acid using acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of ellagic acid typically involves the extraction from natural sources such as pomegranates, strawberries, and raspberries. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity ellagic acid .
Chemical Reactions Analysis
Types of Reactions
Ellagic acid undergoes various chemical reactions, including:
Oxidation: Ellagic acid can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert ellagic acid into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include ellagic acid derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ellagic acid has a wide range of scientific research applications, including:
Chemistry: Used as a standard antioxidant in various assays and studies.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and viral infections.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and potential health benefits
Mechanism of Action
Ellagic acid exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-carcinogenic Activity: Induces apoptosis and inhibits the proliferation of cancer cells.
Molecular Targets and Pathways: Targets include various enzymes and signaling pathways such as PI3K/Akt, VEGF/VEGFR2, and NF-κB.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ellagic acid include other polyphenolic compounds such as gallic acid, tannic acid, and quercetin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their chemical structures and specific biological activities .
Uniqueness
Ellagic acid is unique due to its tetracyclic structure and the presence of multiple hydroxyl groups, which contribute to its strong antioxidant activity and ability to interact with various molecular targets. Its wide range of biological activities and potential health benefits make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C14H6O8 |
|---|---|
Molecular Weight |
314.10 g/mol |
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
AFSDNFLWKVMVRB-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13C]2C(=O)O[13C]3=[13C]4[13C]2=[13C]([13C](=[13C]1O)O)OC(=O)[13C]4=[13CH][13C](=[13C]3O)O |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


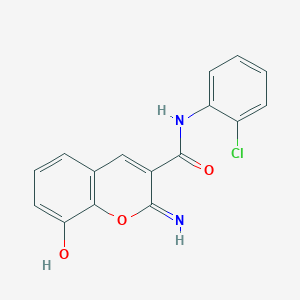
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)
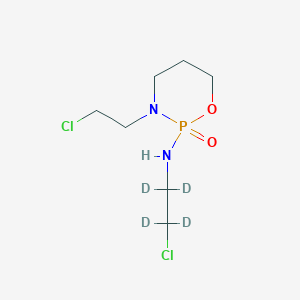
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
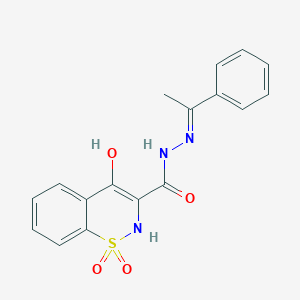
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)

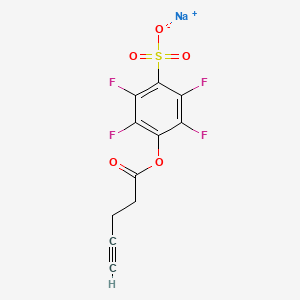
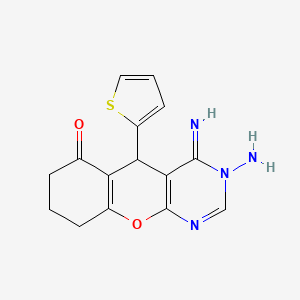
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)


